molecular formula C7H16Cl2N2 B8301875 7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Cat. No. B8301875
M. Wt: 199.12 g/mol
InChI Key: BVLDJMARULEEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

7-methyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-6(8)4-9-5-7(6)2-3-7;;/h9H,2-5,8H2,1H3;2*1H

InChI Key

BVLDJMARULEEGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC12CC2)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanol (91 mL) was added to (−)-7-amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane (16.2 g) for dissolution. To the solution, 5% palladium carbon (5.33 g, water content: 50%) and concentrated hydrochloric acid (15.8 mL) were added. A reaction vessel was purged with hydrogen gas, and the mixture placed in the reaction vessel was stirred for 13 hours. The catalyst was removed through filtration and washing with ethanol. All the organic layers were combined and concentrated under reduced pressure. Ethanol and isopropyl alcohol were added to the residue, and the mixture was concentrated under reduced pressure several times under azeotropic conditions. After azeotropy, isopropyl alcohol was added to the residue, and the mixture was stirred at room temperature so as to precipitate crystals. The crystals were collected through filtration and dried under reduced pressure, to thereby yield first crystals of the title compound (9.75 g, yield: 80%). Through elemental analysis, the obtained first crystals were found to be a dihydrochloride salt. To another residue obtained through concentration of the filtrate, methanol and isopropyl alcohol were added, and the mixture was cooled so as to precipitate crystals. The crystals were collected through filtration and dried under reduced pressure, to thereby yield second crystals of the title compound (1.41 g, yield: 12%).
Quantity
15.8 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
5.33 g
Type
catalyst
Reaction Step One
Name
(−)-7-amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
91 mL
Type
solvent
Reaction Step Two
Yield
80%

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